2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate
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Overview
Description
2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is often used in chemical synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate typically involves the reaction of 2-chloroquinoline with methylating agents under specific conditions. The reaction is carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which facilitates the formation of the trifluoromethanesulfonate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can also undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can produce stable thioether derivatives, while oxidation reactions can yield quinoline N-oxides .
Scientific Research Applications
2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent in liquid chromatography for the detection and quantification of thiols.
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of stable thioether bonds. This interaction can affect the function of the target proteins and modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-1-methylquinolin-1-ium trifluoromethanesulfonate.
1-Methylquinolinium Salts: Compounds with similar structures but different substituents.
Quinoline Derivatives: Various derivatives with different functional groups and properties.
Uniqueness
This compound is unique due to its specific reactivity with thiols and its application as a derivatizing agent in analytical chemistry. Its ability to form stable thioether bonds under mild conditions makes it particularly valuable for detecting and quantifying thiols in complex mixtures .
Properties
CAS No. |
921754-34-9 |
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Molecular Formula |
C11H9ClF3NO3S |
Molecular Weight |
327.71 g/mol |
IUPAC Name |
2-chloro-1-methylquinolin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9ClN.CHF3O3S/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
NRXHXCMYYSDQRC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)Cl.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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